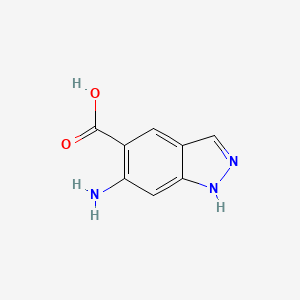

6-amino-1H-indazole-5-carboxylic acid

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom as part of the ring. These structural motifs are of immense importance in chemical biology and medicinal chemistry. Their prevalence in nature is vast, forming the core of essential biomolecules such as the nucleobases in DNA and RNA, amino acids like histidine and tryptophan, and a wide array of vitamins and alkaloids. researchgate.net

The significance of these compounds extends into the realm of synthetic drugs, where they are a dominant feature. A survey of FDA-approved pharmaceuticals reveals that a majority of small-molecule drugs incorporate a nitrogen-containing heterocyclic ring. nih.gov This prevalence can be attributed to several key factors. The presence of nitrogen atoms in a heterocyclic system can influence the molecule's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. These properties are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets like enzymes and receptors. researchgate.net

The structural diversity of nitrogen-containing heterocycles allows for the fine-tuning of molecular shape and electronics, enabling chemists to design molecules with high specificity and potency for their intended biological targets. This has led to their application in a wide range of therapeutic areas, including but not limited to, treatments for cancer, infectious diseases, and cardiovascular conditions. researchgate.net

The Indazole Core Scaffold: Overview of its Prevalence in Bioactive Molecules and Drug Design

Within the broad family of nitrogen-containing heterocycles, the indazole scaffold has emerged as a "privileged" structure in drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The indazole core, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has demonstrated this versatility, appearing in a number of approved drugs and clinical candidates. dntb.gov.ua

The indazole nucleus is a bioisostere of indole (B1671886), meaning it has a similar size and shape and can often be substituted for an indole group in a drug molecule to improve its properties. dntb.gov.ua The presence of an additional nitrogen atom in the indazole ring compared to indole provides an extra site for hydrogen bonding, which can lead to enhanced binding affinity with target proteins. dntb.gov.ua

The therapeutic applications of indazole-containing compounds are diverse. For example, benzydamine (B159093) is an indazole-containing non-steroidal anti-inflammatory drug (NSAID), while granisetron (B54018) is a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. chemimpex.com More recently, indazole derivatives have been successfully developed as kinase inhibitors for the treatment of cancer. Axitinib and pazopanib (B1684535) are examples of such drugs that target vascular endothelial growth factor receptors (VEGFRs) and are used in the treatment of renal cell carcinoma. rsc.org The prevalence of the indazole scaffold in these and other bioactive molecules underscores its importance in modern drug design.

Tautomerism in Indazole Systems: Characterization of 1H- and 2H-Indazole Forms

A key feature of the indazole ring system is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For the parent indazole molecule, the two most common tautomers are 1H-indazole and 2H-indazole. chemimpex.com In 1H-indazole, the mobile proton is attached to the nitrogen atom at position 1, while in 2H-indazole, it is attached to the nitrogen atom at position 2. acs.org

The position of this proton has a significant impact on the electronic structure and properties of the indazole ring. The 1H-tautomer is often referred to as the "benzenoid" form because the benzene ring portion of the molecule retains its aromatic character. In contrast, the 2H-tautomer is sometimes described as having a "quinonoid" character, which can influence its reactivity and stability. acs.org The ability to exist as different tautomers is a critical consideration in the synthesis and biological evaluation of indazole derivatives, as the two forms can have different biological activities and metabolic fates.

The relative stability of the 1H- and 2H-indazole tautomers has been the subject of both theoretical and experimental investigation. A general consensus from these studies is that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemimpex.comchemimpex.com

Theoretical calculations, using methods such as ab initio and density functional theory (DFT), have consistently shown that the 1H-indazole has a lower ground-state energy than the 2H-indazole. researchgate.net The energy difference is typically in the range of a few kilocalories per mole, which is significant enough to make the 1H-form the predominant tautomer in the gas phase and in non-polar solvents. researchgate.netnih.gov This greater stability of the 1H-tautomer is often attributed to its higher degree of aromaticity. researchgate.net

Experimental evidence from various spectroscopic techniques, including nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, supports these theoretical findings. dntb.gov.uaacs.org In most cases, the spectroscopic data for unsubstituted indazole in solution are consistent with the predominance of the 1H-tautomer. However, the tautomeric equilibrium can be influenced by several factors, including the nature and position of substituents on the indazole ring, as well as the solvent. nih.gov For example, certain substituents or the formation of intermolecular hydrogen bonds in specific solvents can shift the equilibrium towards the 2H-form.

Contextualizing 6-amino-1H-indazole-5-carboxylic acid within Indazole Chemistry Research

The compound this compound is a derivative of the more stable 1H-indazole tautomer. Its structure is characterized by the presence of an amino group at position 6 and a carboxylic acid group at position 5 of the indazole ring. These functional groups make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. chemimpex.com

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on related indazole derivatives. The amino and carboxylic acid groups provide reactive handles for a variety of chemical transformations. The amino group can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing functionalities. nih.gov The carboxylic acid group can be converted into esters, amides, or other carboxylic acid derivatives, or it can participate in coupling reactions.

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

6-amino-1H-indazole-5-carboxylic acid |

InChI |

InChI=1S/C8H7N3O2/c9-6-2-7-4(3-10-11-7)1-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |

InChI Key |

VFNKPVFMEYSQMB-UHFFFAOYSA-N |

SMILES |

C1=C2C=NNC2=CC(=C1C(=O)O)N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 1h Indazole 5 Carboxylic Acid and Its Derivatives

General Strategies for Indazole Core Construction

The construction of the indazole ring system can be broadly categorized into methods that involve metal-catalyzed cross-coupling and cyclization reactions, and those that proceed through metal-free pathways. These strategies offer diverse routes to a wide array of substituted indazoles, providing chemists with a versatile toolkit for molecular design.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the formation of the indazole core is no exception. Catalysts based on palladium, copper, rhodium, and ruthenium have all been successfully employed to facilitate the intramolecular cyclization reactions that lead to the indazole ring system. These methods often offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-catalyzed reactions are among the most widely used methods for the formation of carbon-nitrogen bonds. In the context of indazole synthesis, intramolecular Buchwald-Hartwig amination of ortho-haloaryl hydrazones or related precursors is a powerful strategy. This approach typically involves the coupling of an N-H bond of a hydrazine (B178648) derivative with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the hydrazine nitrogen and subsequent reductive elimination to form the N-N bond of the indazole ring. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ / dppf / t-BuONa | N-aryl-N-(o-bromobenzyl)hydrazines | Efficient for the synthesis of 2-aryl-2H-indazoles. |

| Pd(dba)₂ / rac-BINAP / Cs₂CO₃ | Arylhydrazones of 2-bromoaldehydes | Effective for the synthesis of 1-aryl-1H-indazoles. |

Table 1: Representative Palladium-Catalyzed Systems for Indazole Synthesis.

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of indazoles. These reactions often proceed via an Ullmann-type coupling mechanism. For instance, the intramolecular cyclization of o-haloaryl N-tosylhydrazones can be efficiently mediated by copper(I) oxide.

In a typical procedure, an ortho-halogenated ketone or aldehyde is condensed with a hydrazine to form the corresponding hydrazone, which then undergoes an intramolecular N-arylation in the presence of a copper catalyst and a base. This methodology has proven to be robust for the synthesis of a variety of 1-substituted-1H-indazoles.

| Catalyst | Substrate Type | Reaction Conditions |

| CuO | 2-haloaryl ketones and hydrazines | K₂CO₃, high temperature |

| Cu(OAc)₂·H₂O | o-haloaryl N-sulfonylhydrazones | Lower temperature compared to other Cu-catalyzed methods |

Table 2: Examples of Copper-Catalyzed Indazole Synthesis.

Rhodium catalysts have enabled novel and efficient routes to indazoles, often through C-H activation and annulation strategies. For example, the rhodium(III)-catalyzed reaction of azobenzenes with aldehydes represents a formal [4+1] annulation to construct N-aryl-2H-indazoles. nih.gov In this process, the azo group directs the ortho C-H activation of the azobenzene, which then adds to the aldehyde. Subsequent cyclization and aromatization afford the indazole product. nih.gov

These methods are characterized by their high atom economy and the ability to tolerate a wide range of functional groups. The regioselectivity of the C-H activation can often be controlled by the electronic and steric properties of the substituents on the azobenzene.

| Catalyst | Reactants | Key Transformation |

| [RhCp*Cl₂]₂ | Azobenzenes and Aldehydes | C-H activation/[4+1] annulation |

| Rh(III) complexes | Azoxy compounds and diazoesters | C-H alkylation/intramolecular decarboxylative cyclization |

Table 3: Rhodium-Catalyzed Approaches to Indazoles.

Ruthenium catalysis has emerged as a valuable tool for the synthesis of complex heterocyclic systems. In the context of indazole synthesis, a ruthenium-catalyzed oxidative alkenylation of N-aryl pyridazinediones or phthalazinediones with acrylates, followed by an intramolecular cyclization, provides access to fused indazole derivatives. This cascade process involves a directed C-H bond activation, alkenylation, and subsequent annulation to form the indazolo[1,2-a]pyridazine or indazolo[1,2-b]phthalazine core.

Metal-Free Cyclization and Annulation Reactions

While metal-catalyzed methods are powerful, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in the final products, particularly in the pharmaceutical industry. A notable metal-free approach for the synthesis of the indazole core is the Davis-Beirut reaction. wikipedia.orgnih.govnih.govresearchgate.netacs.org

The Davis-Beirut reaction involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine. wikipedia.orgnih.gov The reaction is believed to proceed through the formation of a key nitroso imine intermediate, which undergoes an intramolecular N-N bond-forming heterocyclization to yield the 2H-indazole. nih.gov This methodology is attractive due to the use of readily available and inexpensive starting materials and its operation under redox-neutral conditions. wikipedia.orgnih.gov

A plausible synthetic route to 6-amino-1H-indazole-5-carboxylic acid can be envisioned starting from a suitably substituted 2-nitrobenzylamine derivative, followed by reduction of the nitro group. For instance, the synthesis could commence with a precursor like 2-methyl-4-nitro-5-carboxylic acid aniline (B41778), which upon diazotization and cyclization would form 6-nitro-1H-indazole-5-carboxylic acid. Subsequent reduction of the nitro group, a well-established transformation in organic synthesis, would then yield the desired this compound. The reduction of the nitro group on the indazole ring is a standard procedure and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. rsc.orgrsc.org

Direct Aryl C-H Amination Routes

Direct aryl C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including the indazole scaffold. This approach involves the formation of a nitrogen-carbon bond directly on an aromatic ring, often catalyzed by a transition metal. One prominent strategy involves the intramolecular cyclization of readily prepared arylhydrazones.

Research has demonstrated that diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles through direct aryl C-H amination. nih.gov Another method employs [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to achieve the same transformation from arylhydrazones. nih.gov Furthermore, ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an efficient route to 1H-indazoles. mdpi.com A related and widely used method is the copper-catalyzed intramolecular N-arylation, often referred to as an Ullmann-type reaction, which facilitates the cyclization of arylhydrazones derived from o-halobenzaldehydes or o-haloacetophenones. researchgate.nettandfonline.comresearchgate.net This method is valued for its applicability to a broad range of substrates, producing indazole products in high yields. tandfonline.comresearchgate.net

| Catalyst/Reagent System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| I2 / KI / NaOAc | Diaryl or tert-butyl aryl ketone hydrazones | Metal-free oxidation to induce cyclization. | nih.gov |

| PIFA | Arylhydrazones | Hypervalent iodine oxidant for C-H amination. | nih.gov |

| Palladium (ligand-free) | Aminohydrazones | Direct intramolecular C-H amination. | mdpi.com |

| CuI / Base (e.g., KOH) | Arylhydrazones from o-halobenzaldehydes | Ligand-free Ullmann-type intramolecular coupling. | tandfonline.comresearchgate.net |

Vilsmeier-Haack Cyclization in Indazole Synthesis

The Vilsmeier-Haack reaction is a versatile method primarily used for the formylation of electron-rich aromatic compounds. However, its application extends to the synthesis of heterocyclic systems like indazoles and pyrazoles through a cyclization-formylation sequence. rsc.org The reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.orgresearchgate.net

When applied to the hydrazones of enolizable ketones, such as substituted cyclohexanones, the Vilsmeier-Haack reaction can lead to the formation of 4,5,6,7-tetrahydroindazole derivatives. researchgate.neteurekaselect.com The process involves the reaction of the hydrazone with the Vilsmeier reagent, leading to the formation of an iminium salt intermediate which then undergoes intramolecular cyclization and subsequent formylation. rsc.orgresearchgate.net Microwave-assisted Vilsmeier-Haack reactions have been shown to significantly shorten reaction times and improve yields, offering a clean and efficient protocol. researchgate.neteurekaselect.com The reaction has been successfully applied to various hydrazones derived from cyclic ketones and acetyl-substituted indoles to produce formylated pyrazole (B372694) and indazole structures. researchgate.net

Condensation and Cyclization Reactions with Hydrazines

One of the most fundamental and widely practiced methods for constructing the indazole ring involves the condensation of a suitable carbonyl compound with hydrazine or its derivatives, followed by cyclization. chemicalbook.com A classic approach uses o-halobenzaldehydes or ketones which, upon condensation with hydrazine, form a hydrazone intermediate that subsequently cyclizes to the 1H-indazole. chemicalbook.com

A significant advancement in this area is the use of o-fluorobenzaldehydes and their corresponding O-methyloximes. nih.govacs.org Direct condensation of o-fluorobenzaldehydes with hydrazine can lead to a competitive Wolff-Kishner reduction, forming undesirable fluorotoluenes. nih.govacs.org However, converting the aldehyde to its O-methyloxime derivative before reacting with hydrazine effectively suppresses this side reaction, leading to a much cleaner and higher-yielding synthesis of the desired indazole. nih.govacs.org This practical method highlights how subtle substrate modification can overcome longstanding challenges in synthetic chemistry.

Diazotization-Based Synthesis of Indazole Carboxylic Acids

Diazotization reactions represent a cornerstone in the synthesis of indazole carboxylic acids. A well-established route begins with isatin, which is hydrolyzed using a base like sodium hydroxide. google.com The resulting intermediate undergoes diazotization, followed by a reduction step and subsequent acid-catalyzed cyclization of the aryl hydrazine to afford indazole-3-carboxylic acid. google.com

Another powerful method starts from o-aminophenylacetic acid or its amide derivatives. The diazotization of 2-(2-aminophenyl)acetamide (B1595660) or o-aminophenylacetic acid in an acidic medium generates an in-situ diazonium salt. google.comdntb.gov.ua This intermediate undergoes a spontaneous intramolecular cyclization to form the 1H-indazole-3-carboxylic acid or its corresponding ester. google.comdntb.gov.ua This process is believed to proceed through an electrophilic addition of the diazonium ion to the enol tautomer of the acetic acid side chain. dntb.gov.ua While effective, traditional diazotization methods can pose safety risks on a large scale, which has prompted the development of alternative, "diazonium-free" routes. google.com

| Starting Material | Key Steps | Product | Reference |

|---|---|---|---|

| Isatin | Base hydrolysis, diazotization, reduction, acid-catalyzed cyclization | 1H-Indazole-3-carboxylic acid | google.com |

| o-Aminophenylacetic acid | Diazotization, intramolecular cyclization | 1H-Indazole-3-carboxylic acid | dntb.gov.ua |

| 2-(2-Aminophenyl)acetamide derivatives | Diazotization, intramolecular cyclization | 1H-Indazole-3-carboxylic acid derivatives | google.com |

Novel Multi-Component Reactions for Indazole Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.org This strategy has been applied to the synthesis of complex indazole-containing scaffolds.

For instance, an MCR approach utilizing the Ugi reaction has been employed to synthesize novel 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives. nih.gov Such reactions are powerful tools for creating libraries of structurally diverse compounds for biological screening. rsc.orgnih.gov While direct MCRs for simple indazoles are less common than for other heterocycles like imidazoles or dihydropyridines, the strategy is invaluable for building fused and complex systems based on a pre-formed indazole core or for constructing the indazole ring as part of a larger assembly. lupinepublishers.comresearchgate.net

Green Chemistry Approaches in Indazole Synthesis

In line with the growing demand for sustainable chemical manufacturing, several green chemistry approaches for indazole synthesis have been developed. benthamdirect.combohrium.com These methods aim to reduce waste, avoid hazardous reagents, and utilize environmentally benign conditions.

A notable example is the visible-light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzenes to form 2H-indazoles in excellent yields. rsc.org This photo-organic method avoids the need for metal catalysts and harsh reducing agents. rsc.org Other green strategies include the use of natural catalysts, such as lemon peel powder, in conjunction with ultrasonic irradiation to promote the condensation of aromatic aldehydes with hydrazine hydrate. researchgate.net Furthermore, the broader fields of photo- and electrocatalysis are providing mild, cost-effective, and environmentally friendly alternatives to traditional transition metal-catalyzed reactions for the synthesis of various N-heterocycles, including indazoles. rsc.org Performing reactions on water is another green approach that has been successfully applied to the palladium-catalyzed C-H arylation of 2H-indazoles. acs.org

Functionalization Strategies for Indazole Carboxylic Acid Moieties

Once the core indazole carboxylic acid scaffold is synthesized, its chemical utility can be expanded through various functionalization reactions. These modifications can be directed at either the indazole ring itself or the carboxylic acid group, allowing for the fine-tuning of the molecule's properties.

Strategies for modifying the indazole ring often involve electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, the indazole ring can undergo halogenation at positions such as C3, C5, or C6. bloomtechz.comchim.it These halogenated intermediates are versatile handles for introducing a wide array of substituents via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. bloomtechz.com Another common modification is N-alkylation, where a substituent is added to one of the nitrogen atoms of the pyrazole ring, a reaction that can be controlled to favor the N-1 or N-2 position. nih.gov

The carboxylic acid group is also a highly versatile functional handle. It can be readily converted into a variety of other functional groups:

Amide Formation: The carboxylic acid can be coupled with a diverse range of primary or secondary amines to form carboxamides. This is a common and crucial transformation, often facilitated by standard peptide coupling reagents. researchgate.net

Esterification: The acid can be converted to its corresponding ester, which can serve as a protecting group or a less reactive derivative for subsequent reactions. bloomtechz.com

Reduction: The carboxylic acid or its ester derivative can be reduced to the corresponding primary alcohol, providing another point for chemical diversification. bloomtechz.com

Hydrolysis: Conversely, an ester group can be easily hydrolyzed back to the carboxylic acid under basic conditions, a key step in many synthetic sequences where the acid functionality is needed in the final step. nih.gov

| Reaction Type | Target Site | Description | Reference |

|---|---|---|---|

| Halogenation | Indazole Ring (e.g., C3, C5, C6) | Introduction of Cl, Br, or I to enable further cross-coupling reactions. | bloomtechz.comchim.it |

| N-Alkylation | Indazole Ring (N-1 or N-2) | Addition of alkyl or other groups to the nitrogen atoms. | nih.gov |

| Amidation | Carboxylic Acid Group | Coupling with amines to form a wide variety of amides. | researchgate.net |

| Esterification / Hydrolysis | Carboxylic Acid Group | Interconversion between the acid and ester forms for protection or modification. | bloomtechz.comnih.gov |

| Reduction | Carboxylic Acid Group | Conversion of the acid or ester to a primary alcohol. | bloomtechz.com |

Introduction of Carboxylic Acid Groups

The introduction of a carboxylic acid group, particularly at the C5 position of the indazole ring, is a critical step in the synthesis of the target compound. Several methodologies can be employed, either by building the ring system from a carboxylated precursor or by direct carboxylation of the indazole core.

One common strategy involves starting with an already carboxylated benzene (B151609) derivative. For instance, a multi-step synthesis can begin with a substituted benzoic acid, such as 2,3-difluorobenzoic acid. researchgate.net This approach involves a sequence of reactions that might include bromination, amidation, a Grignard reaction, and then cyclization to form the indazole ring, followed by further modifications like amine protection, Suzuki coupling, and oxidation to yield the final indazole-5-carboxylic acid derivative. researchgate.net

Direct carboxylation of an indazole ring is a more challenging yet efficient approach. This can often be achieved through metallation followed by quenching with carbon dioxide. For the related indazole-3-carboxylic acid, a known method involves protecting the indazole nitrogen, for example with a SEM (2-(trimethylsilyl)ethoxymethyl) group, followed by treatment with n-butyl lithium (n-BuLi) at low temperatures to deprotonate the C3 position. researchgate.net This lithiated intermediate is then quenched with dry CO2 gas to introduce the carboxylic acid group. researchgate.net A similar directed metallation strategy could potentially be adapted for the C5 position, depending on the directing effects of other substituents on the indazole ring.

Another route involves the diazotization of an appropriately substituted anthranilic acid derivative, which can lead to the formation of the indazole ring with the carboxylic acid group already in place. bloomtechz.com

Table 1: Methods for Introducing Carboxylic Acid Groups

| Method | Description | Key Reagents | Position | Reference |

|---|---|---|---|---|

| Ring Construction | Building the indazole ring from a substituted benzoic acid precursor through a multi-step sequence. | 2,3-difluorobenzoic acid, Grignard reagents, etc. | C5 | researchgate.net |

| Direct Carboxylation | N-protection followed by lithiation and quenching with carbon dioxide. | n-BuLi, CO2 | C3 (example) | researchgate.net |

Amination Strategies and Introduction of Amino Groups

The introduction of an amino group at the C6 position is most commonly achieved through the reduction of a corresponding nitro group. The synthesis typically begins with the nitration of an indazole precursor to yield a 6-nitroindazole (B21905). This nitro derivative is then reduced to the 6-aminoindazole. nih.gov

The reduction of the nitro group can be carried out under various conditions:

Catalytic Hydrogenation: A widely used method involves reacting the 6-nitroindazole with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent. nih.gov

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A mixture of hydrogen sulfide (B99878) and ammonia (B1221849) in alcohol has been reported for the conversion of 6-nitroindazole to 6-aminoindazole. chemicalbook.com Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also standard for this type of transformation.

Direct amination of the indazole C-H bond is less common but can be achieved through advanced catalytic methods. Some synthetic routes build the indazole ring with the amino group already incorporated, for instance, by starting with precursors like 2-methyl-5-nitroaniline. chemicalbook.com In such cases, the aniline is converted into the indazole ring through diazotization and cyclization, with the nitro group being reduced in a subsequent step. nih.govchemicalbook.com

Selective Alkylation and Arylation of Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, leading to two possible regioisomers. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, direct alkylation or arylation of an N-unsubstituted indazole often yields a mixture of N1 and N2 products, with the ratio depending heavily on the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. nih.govresearchgate.net

Selective N-Alkylation: Achieving regioselectivity is paramount for synthesizing specific bioactive molecules. nih.gov

N1-Selective Alkylation: Conditions that favor the thermodynamic product often lead to N1 substitution. The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity with various alkyl bromides. nih.gov For C3-substituted indazoles, including those with carboxymethyl or carboxamide groups, this method can yield >99% N1 regioselectivity. nih.gov Equilibration processes using α-halo carbonyl electrophiles can also favor the N1 product. nih.gov

N2-Selective Alkylation: Kinetically controlled conditions or specific reagents can favor N2 substitution. For example, employing C7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me can confer excellent N2 regioselectivity (≥96%). nih.gov Specific protocols using trifluoromethanesulfonic acid or copper(II) triflate as promoters for the reaction with alkyl 2,2,2-trichloroacetimidates have been developed for the selective N2-alkylation of various indazoles. researchgate.net The choice of base and solvent is critical; for instance, methylation of 6-nitro-1H-indazole can yield a 1:1 mixture of N1 and N2 products with potassium hydroxide, while heating with methyl iodide can favor the N2 product. researchgate.net

Selective N-Arylation: Copper-catalyzed Ullmann-type reactions are a common method for the N-arylation of indazoles. acs.orgbeilstein-journals.org

Using CuI with a diamine ligand, the reaction of aryl halides with indazole can achieve excellent regioselectivity (>20:1) for the N1-arylation product, particularly with aryl iodides. acs.org This selectivity can decrease dramatically when using aryl bromides. acs.org

A transition-metal-free approach for N-arylation involves reacting the indazole with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which can proceed under mild conditions. nih.gov

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Desired Isomer | Base | Solvent | Electrophile/Promoter | Key Factors | Reference |

|---|---|---|---|---|---|

| N1 (Thermodynamic) | NaH | THF | Alkyl Bromide | Favored for many C3-substituted indazoles. | nih.gov |

| N1 (Thermodynamic) | N/A | DMF | β-halo ester | Equilibration favors the more stable N1 isomer. | nih.gov |

| N2 (Kinetic) | K2CO3 | DMF | Ethyl Bromide | Example with 6-nitroindazole. | researchgate.net |

Derivatization of Carboxylic Acid Functional Groups (e.g., to amides, esters)

The carboxylic acid group at the C5 position is a versatile handle for further functionalization, most commonly to form esters and amides. These derivatives are often crucial for modulating the pharmacological properties of the parent compound.

Esterification: Esters can be synthesized through standard methods, such as Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) or by reacting the indazole carboxylic acid with an alkyl halide in the presence of a base. nih.gov Conversely, ester derivatives can be easily hydrolyzed back to the carboxylic acid using basic conditions, such as sodium or lithium hydroxide. nih.gov

Amidation: The formation of an amide bond is a key transformation. This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine. researchgate.netnih.gov

Coupling Reagents: A wide array of peptide coupling reagents can be used. These include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts like benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which is then readily attacked by the amine. nih.gov

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or fluoride. For example, using reagents like Deoxo-Fluor can transform a carboxylic acid into an acid fluoride, which then smoothly reacts with an amine to form the amide. nih.gov This method is efficient and proceeds under mild conditions. nih.gov

Direct Condensation: While less common, direct thermal or catalytically-driven condensation of a carboxylic acid and an amine can also be employed, though it often requires harsh conditions. mdpi.com

Regioselective Synthesis of 1H- and 2H-Indazole Derivatives

The regiochemical outcome of the indazole synthesis—whether it yields a 1H- or 2H-indazole derivative—is determined by the chosen synthetic route and the nature of the precursors. nih.govresearchgate.net

Synthesis of 1H-Indazoles: Many classical indazole syntheses, such as those starting from o-toluidines or phenylhydrazines, naturally lead to the N-unsubstituted 1H-indazole, which is the more stable tautomer. Subsequent N-alkylation or N-arylation can then be performed, with conditions chosen to favor N1 substitution as described previously (see 2.2.3). nih.gov For example, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is a common route to 1H-indazoles. nih.gov

Synthesis of 2H-Indazoles: Directing the synthesis to selectively produce the 2H-indazole isomer often requires specific strategies. One-pot condensation followed by a Cadogan reductive cyclization of o-nitrobenzaldehydes with primary amines can afford substituted 2H-indazoles under mild conditions. researchgate.net This method involves an ortho-imino-nitrobenzene intermediate that undergoes reductive cyclization promoted by a phosphine reagent. researchgate.net Other methods include palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines or copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org The choice of a precursor that already contains the desired N2-substituent is a key strategy for the unambiguous synthesis of 2H-indazoles.

Synthetic Routes Utilizing 6-aminoindazole as a Precursor

Using 6-aminoindazole as a starting material provides a convergent approach to the target molecule and its derivatives. nih.govchemicalbook.com The primary challenge in this route is the selective introduction of the carboxylic acid group at the C5 position, ortho to the amino group.

The synthesis of the 6-aminoindazole precursor itself typically starts from 6-nitroindazole, which is readily available. chemicalbook.com The reduction of the nitro group provides 6-aminoindazole in good yield. nih.govchemicalbook.com

Once 6-aminoindazole is obtained, subsequent transformations can be carried out:

Functionalization and Conversion: An alternative is to introduce a different functional group at C5 that can later be converted into a carboxylic acid. For example, a halogen could be introduced at C5 via electrophilic halogenation, followed by a palladium-catalyzed carbonylation or conversion to an organometallic reagent and subsequent carboxylation.

Protection and Derivatization: In any multi-step synthesis starting from 6-aminoindazole, the amino group and the indazole N-H may need to be protected to avoid side reactions during subsequent chemical steps, such as alkylation or carboxylation. nih.gov

A series of 6-substituted aminoindazole derivatives have been synthesized by first performing N-alkylation on a 6-nitroindazole, followed by reduction of the nitro group, and then further derivatization of the resulting 6-amino group. nih.gov This highlights the utility of the 6-aminoindazole scaffold as a versatile intermediate for building a library of diverse compounds. nih.gov

Chemical Reactivity and Transformation Pathways

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms within its pyrazole (B372694) moiety, both of which can potentially participate in chemical reactions. The system exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov This inherent tautomerism is central to understanding the regioselectivity of reactions at the nitrogen centers.

The nitrogen atoms of the indazole ring are nucleophilic and readily react with electrophiles. In substitution reactions, such as N-alkylation or N-arylation, a mixture of N1 and N2 substituted isomers is often possible. However, the distribution of these isomers is not random and is governed by both kinetic and thermodynamic factors.

Research on related indazole systems provides insight into this isomer distribution. For instance, theoretical calculations on the parent indazole molecule indicate that the 1H-tautomer is significantly more stable (by approximately 15 kJ·mol⁻¹) than the 2H-tautomer. nih.gov This thermodynamic preference strongly favors the formation of N1-substituted products under equilibrium conditions. nih.govacs.org In synthetic procedures, such as the reaction of indazoles with formaldehyde (B43269), the N1-substituted derivative is consistently isolated as the major, if not exclusive, product. nih.govacs.org This preference for N1 substitution is a critical consideration in the design of synthetic routes involving the derivatization of the indazole core.

Table 1: Isomer Preference in Indazole N-Substitution

| Position of Substitution | Tautomer Stability | Product Stability | Typical Outcome |

|---|---|---|---|

| N1 | 1H-tautomer is more stable | N1-substituted product is thermodynamically favored | Major product |

| N2 | 2H-tautomer is less stable | N2-substituted product is less stable | Minor product |

This table summarizes the general outcomes based on studies of related indazole compounds.

A well-documented reaction for indazoles is the electrophilic addition of aldehydes, such as formaldehyde, to the ring nitrogens. nih.govacs.org Studies conducted in aqueous acidic media on nitro-substituted indazoles, which serve as a model for the electronic behavior of substituted indazoles, reveal a clear and specific reaction pathway. nih.govacs.orgresearchgate.net

The mechanism involves the protonation of formaldehyde, which then acts as the electrophile. The nucleophilic N1 or N2 atom of the indazole attacks the protonated formaldehyde. nih.govacs.org Consistent with thermodynamic predictions, the reaction overwhelmingly yields the N1-hydroxymethyl derivative, (1H-indazol-1-yl)methanol. nih.govacs.org The N2-substituted isomer is generally not observed or is formed in negligible amounts. nih.govacs.org This reaction serves as a reliable method for the selective functionalization of the N1 position. The resulting N-hydroxymethyl adducts are stable crystalline solids, although the reaction can be reversible, with the adduct partially decomposing back to the starting indazole upon heating in water. nih.govacs.org

Reactivity of the Amino Group at Position 6

The amino group (-NH₂) at the C6 position is a potent nucleophilic center and a key site for derivatization. Its reactivity is characteristic of aromatic amines, allowing for a wide array of chemical transformations.

Acylation: The amino group can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This acylation reaction is a fundamental transformation for creating diverse libraries of compounds. For instance, studies on the related 5-aminoindole (B14826) scaffold show facile conversion to various N-aryl and N-heteroaryl carboxamides, which are precursors to bioactive molecules. nih.gov

Condensation and Cyclization: The amino group can participate in condensation reactions with carbonyl compounds to form Schiff bases. Furthermore, its position ortho to the N1 atom of the indazole ring makes it a suitable precursor for the construction of new fused heterocyclic systems. Reactions involving the amino group and a neighboring functional group can lead to cyclization, forming tricyclic structures. The reactivity of 5,6-diaminouracils, where the C5-amino group selectively condenses with carboxylic acids to form amides that can be cyclized into xanthines, illustrates the high reactivity and regioselectivity of such amino groups on heterocyclic rings. frontiersin.org

Reactivity of the Carboxylic Acid Group at Position 5

The carboxylic acid group (-COOH) at the C5 position is an acidic functional group that opens up numerous avenues for chemical modification. It is a versatile handle for introducing a variety of functionalities through well-established reactions.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions (Fischer esterification) or by using alkylating agents after deprotonation. Methyl esters of indazole-5-carboxylic acid are common intermediates in organic synthesis. chemimpex.com

Amide Formation: One of the most important reactions of the carboxylic acid group is its conversion into amides. By activating the carboxylic acid with a coupling reagent (such as COMU, HATU, or EDC), it can be efficiently coupled with primary or secondary amines to form a stable amide bond. frontiersin.org This pathway is crucial for building complex molecules and is frequently used in medicinal chemistry to link the indazole scaffold to other molecular fragments. nih.gov

Coordination Chemistry: The deprotonated form of the carboxylic acid (carboxylate) can act as a ligand, coordinating to metal ions. Research has shown that indazole-carboxylic acids can form coordination polymers with metals like zinc (II) and cadmium (II), where the carboxylate group binds to the metal centers, demonstrating its utility in materials science. mdpi.com

Table 2: Summary of Functional Group Reactivity

| Functional Group | Position | Type of Reactivity | Common Reactions |

|---|---|---|---|

| Indazole Nitrogen | N1, N2 | Nucleophilic | Alkylation, Arylation, Electrophilic Addition (e.g., with formaldehyde) |

| Amino Group | C6 | Nucleophilic | Acylation, Alkylation, Condensation, Cyclization |

| Carboxylic Acid | C5 | Acidic, Electrophilic (when activated) | Esterification, Amide formation, Reduction, Coordination to metals |

Structure Activity Relationship Sar Investigations of 6 Amino 1h Indazole 5 Carboxylic Acid Derivatives

Impact of Substitution Patterns on the Indazole Core

The location of substituents on the indazole ring has a profound impact on the biological activity of the resulting derivatives. While specific SAR studies on 6-amino-1H-indazole-5-carboxylic acid are limited, research on related indazole structures provides valuable insights.

For instance, in various series of indazole-based compounds, substitutions at the C3 position have been shown to be crucial for potent inhibitory activities against various enzymes. dntb.gov.ua The introduction of different chemical moieties at this position can significantly modulate the compound's interaction with the target's active site. For derivatives of this compound, it is anticipated that the size and nature of the C3 substituent would need to be optimized to achieve a balance between target engagement and maintaining favorable physicochemical properties.

The chemical nature of the substituents introduced onto the this compound scaffold plays a defining role in its biological profile.

Aryl groups appended to the indazole core, particularly at the C3 and C6 positions, have been shown to be important for the inhibitory activities of indazole derivatives. dntb.gov.ua In the context of 6-aminoindazole derivatives, N-aromatic substitution has been found to yield considerable cytotoxicity against various cancer cell lines. researchgate.net For example, the introduction of a fluorobenzyl group on the 6-amino position has demonstrated potent antiproliferative activity. researchgate.net

Alkyl groups , depending on their size and branching, can modulate the lipophilicity and steric profile of the molecule. While extensive data on alkyl substitutions for this compound is not available, in other indazole series, the transition from smaller to larger alkyl groups has been shown to enhance potency, although this is target-dependent. dntb.gov.ua

Heterocyclic groups can introduce additional hydrogen bond donors and acceptors, as well as engage in various non-covalent interactions with biological targets. Their inclusion can significantly impact the solubility, metabolic stability, and target-binding affinity of the parent compound.

Significance of Stereochemistry in Modulating Receptor or Enzyme Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a critical factor in its interaction with chiral biological targets such as enzymes and receptors. While specific studies on the stereochemistry of this compound derivatives are not widely reported, research on other chiral indazole-containing compounds has highlighted its importance.

For example, in a series of indazole-3-carboxamide derivatives acting as cannabinoid receptor agonists, it was found that the (S)-enantiomers displayed enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomer counterparts. This demonstrates that a specific stereochemical configuration can lead to a more favorable binding orientation within the receptor's active site, resulting in improved biological activity. It is therefore highly probable that the introduction of chiral centers in derivatives of this compound would also result in stereoisomers with differing biological activities. dntb.gov.ua

Structure-Activity Relationships in Specific Biological Contexts

The indazole scaffold is a recognized pharmacophore in the development of anticancer agents. nih.gov The SAR of 6-aminoindazole derivatives has been investigated, revealing key structural features that contribute to their antiproliferative effects.

Research has shown that substitutions on the 6-amino group can significantly impact cytotoxicity. A study on a series of 6-substituted amino-1H-indazole derivatives revealed that the nature of the substituent on the amino group dramatically influenced their activity against various human cancer cell lines. For instance, N-aromatic substitutions were found to be particularly effective. researchgate.net

The table below presents the in vitro antiproliferative activity of selected N-substituted 6-amino-1H-indazole derivatives against a panel of human cancer cell lines, illustrating the impact of these substitutions.

| Compound | R Group (Substitution on 6-amino group) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) | SNU-638 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|---|---|---|

| 1 | -H | > 50 | > 50 | > 50 | > 50 |

| 2 | -C(O)CH₃ | 35.4 ± 2.1 | > 50 | > 50 | > 50 |

| 3 | -CH₂-(4-fluorophenyl) | 14.3 ± 4.4 | 2.9 ± 0.5 | 9.5 ± 1.2 | > 20 |

| 4 | -CH₂-(4-chlorophenyl) | > 50 | 8.7 ± 1.5 | 10.0 ± 1.8 | > 20 |

| 5 | -CH₂-(4-methylphenyl) | > 50 | > 50 | > 50 | > 20 |

Data is illustrative and compiled from studies on 6-amino-1H-indazole derivatives. The presence of a 5-carboxylic acid group would likely modulate these activities. researchgate.net

From this data, it is evident that the unsubstituted 6-aminoindazole (Compound 1) and its acetylated derivative (Compound 2) show weak activity. However, the introduction of a 4-fluorobenzyl group (Compound 3) leads to a significant increase in potency, particularly against the A549 lung cancer cell line. The 4-chlorobenzyl substituent (Compound 4) also confers activity, though generally less potent than the fluoro-substituted analogue. The 4-methylbenzyl group (Compound 5) resulted in a loss of activity, suggesting that electronic effects of the substituent on the aryl ring are important for anticancer efficacy. These findings underscore the critical role of the substituent's nature at the C6-amino position in driving the anticancer activity of this class of compounds. The addition of a 5-carboxylic acid group to this scaffold would be expected to alter the physicochemical properties, potentially influencing solubility, cell permeability, and target interactions, thus modifying the observed SAR.

Structural Features for Antimicrobial Efficacy

The investigation into this compound derivatives has revealed key structural features essential for their antimicrobial properties. Structure-activity relationship (SAR) studies indicate that substitutions at the 5th and 6th positions of the indazole ring are particularly significant for enhancing antibacterial activity. These substitutions appear to facilitate better hydrogen bond interactions with bacterial enzymes like DNA gyrase B, which is a crucial target for antibacterial agents.

For instance, the introduction of specific moieties at these positions has been shown to correlate with increased efficacy. Derivatives such as N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline and 3-methyl-4-(3-nitrophenyl)-1,6-diphenyl-4,5-dihydro-1H-indazole have demonstrated notable activity, particularly against Salmonella typhimurium. The nature of the substituent is critical; for example, the presence of a dimethylaniline group or a nitrophenyl group contributes significantly to the antimicrobial potential.

Furthermore, research into broader classes of indazole-containing compounds supports the importance of the core heterocyclic structure in antimicrobial drug design. The indazole nucleus is a key component in various scaffolds that exhibit activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The versatility of the indazole ring allows for the creation of hybrid molecules, such as those combining indazole with 1,2,3-triazoles, which have shown efficacy against different bacterial and fungal strains.

| Compound/Derivative Class | Key Structural Feature | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| Substituted 4,5-dihydro-1H-indazoles | Substitutions at C5 and C6 positions | Enhanced hydrogen bonding with DNA gyrase B; activity against S. typhimurium. | |

| N,N-dimethyl-4-(3-methyl-6-phenyl-4,5-dihydro-1H-indazol-4-yl)aniline | Dimethylaniline and phenyl groups | High activity against S. typhimurium. | |

| 3-methyl-4-(3-nitrophenyl)-1,6-diphenyl-4,5-dihydro-1H-indazole | Nitrophenyl group | High activity against S. typhimurium. | |

| Oxadiazole derivatives containing indazole | Indazole moiety within a larger antibiotic scaffold | Activity against Gram-positive bacteria, including MRSA. |

Analysis of Structural Requirements for Anti-inflammatory Potential

The anti-inflammatory potential of indazole carboxylic acid derivatives is closely linked to specific structural arrangements, particularly the substitution pattern on the indazole ring and the nature of the groups attached to it. Studies on 4,5,6,7-tetrahydroindazole-5-carboxylic acids have shown that the position of aryl substitution is a critical determinant of activity.

Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibit significant anti-inflammatory effects, whereas their 2-aryl isomers are substantially less active. This highlights the importance of the N1 position for substitution. Among the active N1-substituted compounds, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid was identified as the most potent derivative in carrageenan edema tests.

Computational studies, including molecular docking, have further elucidated the SAR for anti-inflammatory action by identifying key interactions with the Cyclooxygenase-2 (COX-2) enzyme. These analyses suggest that the presence of specific phenyl groups, such as difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149), on the 1H-indazole scaffold leads to strong binding within the active site of the COX-2 enzyme, which is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-2, pro-inflammatory cytokines, and free radicals are believed to be the mechanisms contributing to the anti-inflammatory effects of these indazole derivatives.

| Compound Class | Key Structural Feature | Effect on Anti-inflammatory Activity | Reference |

|---|---|---|---|

| 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids | Aryl group at the N1 position | High anti-inflammatory activity. | |

| 2-Aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids | Aryl group at the N2 position | Significantly lower activity compared to N1-aryl isomers. | |

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Unsubstituted phenyl group at N1 | Identified as the most active compound in its series. | |

| 1H-Indazole analogs with specific phenyl groups | Difluorophenyl, para-toulene, or 4-methoxyphenyl substituents | Significant binding affinity for the COX-2 enzyme. |

SAR in Receptor-Ligand Binding Affinity

The structure-activity relationships of this compound derivatives play a crucial role in their binding affinity to various biological receptors. The indazole scaffold serves as a versatile backbone for designing ligands that can interact with a range of targets, including ion channels and nuclear receptors.

A notable example is the development of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel. SAR studies revealed that the regiochemistry of the amide linker is a critical factor for activity. Specifically, derivatives with a -CO-NH-Ar linker showed high potency, whereas those with the "reversed" -NH-CO-Ar linker were inactive. This finding is unique, as many other amide-based CRAC channel inhibitors feature the latter configuration. The presence of a 1-(2,4-dichlorobenzyl) group was also identified as a key feature for potent channel blocking.

In the context of nuclear receptors, indazole derivatives have been investigated as selective estrogen receptor degraders (SERDs). SAR studies on a triphenylalkene scaffold incorporating a 1H-indazole moiety led to the identification of potent ER-α degraders. The specific substitution pattern on the indazole ring and its connection to the rest of the molecule are determinant for high-affinity binding and degradation efficacy.

| Receptor Target | Compound Class | Key Structural Feature for High Affinity | Reference |

|---|---|---|---|

| CRAC Channel | Indazole-3-carboxamides | -CO-NH-Ar amide linker regiochemistry; 1-(2,4-dichlorobenzyl) group. | |

| Estrogen Receptor-α (ER-α) | 1H-Indazole derivatives on a triphenylalkene scaffold | Specific substitution pattern on the indazole ring. | |

| Fibroblast Growth Factor Receptors (FGFRs) | 1H-Indazole-based derivatives | Optimized substitutions leading to excellent ligand efficiencies. |

Structure-Based Insights into Enzyme Inhibition Profiles

The 1H-indazole scaffold is a privileged structure in the design of enzyme inhibitors, and derivatives of this compound have been central to the development of potent and selective agents. SAR studies have provided detailed insights into the structural requirements for inhibiting various enzymes, particularly kinases and metabolic enzymes.

For the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance, the 1H-indazole ring itself is considered a key pharmacophore. Potent inhibitory activity is achieved when a suitably substituted carbohydrazide (B1668358) moiety is present at the C3 position of the indazole ring. Furthermore, SAR analyses have indicated that the nature of substituent groups at both the C4 and C6 positions of the indazole scaffold plays a crucial role in modulating IDO1 inhibition. Docking studies suggest that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets within the enzyme's active site.

In the realm of protein kinase inhibition, indazole derivatives have been successfully designed to target enzymes like Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK). For EGFR kinase, structure-guided design has led to 1H-indazole derivatives with potent activity against both wild-type and mutant forms (e.g., T790M). Similarly, for ERK1/2, 1H-indazole amide derivatives designed through structure-guided and knowledge-based approaches have demonstrated excellent enzymatic and cellular activity.

| Enzyme Target | Compound Class | Key Structural Feature for Inhibition | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 3-Substituted 1H-indazoles | 1H-indazole ring and a carbohydrazide moiety at C3; specific substituents at C4 and C6. | |

| Fibroblast Growth Factor Receptors (FGFRs) | 1H-Indazole derivatives | Fragment-led de novo design leading to high ligand efficiency. | |

| Epidermal Growth Factor Receptor (EGFR) Kinase | 1H-Indazole derivatives | Structure-guided design targeting the T790M mutation. | |

| Extracellular signal-regulated kinase (ERK1/2) | 1H-Indazole amide derivatives | Structure-guided and knowledge-based design from lead compounds. |

Structural Determinants for Antispermatogenic Activity

A specific class of indazole carboxylic acid derivatives has been identified as potent antispermatogenic agents. Research has focused on 1-benzyl-1H-indazole-3-carboxylic acids, revealing critical structural determinants for their activity in inhibiting spermatogenesis.

The SAR studies in this area have shown that halogenation of the benzyl (B1604629) group attached to the N1 position of the indazole ring is a key factor for high potency. In particular, compounds bearing a 2,4-dichlorobenzyl group, such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, exhibit the most potent antispermatogenic effects. Other effective substitutions include a 2,4-dibromobenzyl group and a 4-chloro-2-methylbenzyl group.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for predicting the binding affinity and mode of a ligand within the active site of a target protein.

While specific docking studies featuring 6-amino-1H-indazole-5-carboxylic acid are not extensively detailed in publicly available literature, the methodology has been widely applied to structurally similar indazole derivatives to identify potential biological targets and elucidate binding mechanisms. For instance, studies on various N-alkylated indazole derivatives have successfully used docking simulations to assess their binding efficacy against targets like the renal cancer receptor (PDB: 6FEW). nih.govresearchgate.net In these types of studies, the indazole scaffold is positioned within the protein's binding pocket, and its interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic forces—are analyzed. worldscientific.com

The general procedure for docking a compound like this compound would involve:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of the target protein (receptor) from a database like the Protein Data Bank (PDB) and preparing the 3D structure of the ligand, this compound.

Grid Generation: Defining a specific area within the receptor's active site where the ligand is expected to bind.

Docking Execution: Using algorithms like the Lamarckian Genetic Algorithm, available in software such as AutoDock, to explore various conformations of the ligand within the active site. nih.gov

Analysis of Results: Prioritizing the resulting poses based on their binding energies and analyzing the key amino acid residues involved in the interaction. researchgate.netmaterialsciencejournal.org For example, derivatives of 1-butyl-1H-indazole-3-carboxamide were found to interact with residues like ASP784, LYS655, and MET699 in their target protein. researchgate.net

Such simulations would reveal how the amino and carboxylic acid groups of this compound contribute to its binding affinity, likely forming crucial hydrogen bonds with receptor site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and optimizing lead candidates in drug discovery.

Application of 2D- and 3D-QSAR Methodologies

Both 2D- and 3D-QSAR methodologies are employed to understand how structural attributes influence the biological activity of a series of compounds.

2D-QSAR: This approach uses 2D structural descriptors such as physicochemical properties (e.g., logP), topological indices, and constitutional descriptors.

3D-QSAR: This method utilizes 3D structural information, generating fields around the molecules to represent steric, electrostatic, and hydrophobic properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. researchgate.net

QSAR studies have been performed on various indazole-containing scaffolds to predict their anticancer or anti-inflammatory activities. nih.govnih.govnih.gov For a series of novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, which feature an amino-linked indazole moiety, QSAR models were developed to correlate their structure with anticancer potency against leukemia (MOLT-4) and renal cancer (UO-31) cell lines. nih.gov The models identified key molecular descriptors, such as those from Radial Distribution Function (RDF) codes, that were crucial for activity. nih.gov

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a library of analogues with varied substituents and correlating their measured biological activities with calculated molecular descriptors. The resulting models, validated statistically with parameters like q² and r², would guide the design of new, more potent derivatives. researchgate.netyoutube.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and analyze the conformational changes of both the ligand and the protein.

The process involves simulating the movements of atoms and molecules over a specific period (typically nanoseconds), providing insights into the flexibility of the complex and the persistence of key interactions. researchgate.net Studies on various indazole derivatives have used MD simulations to confirm the stability of the ligand within the active site of its target. worldscientific.comresearchgate.net Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and the ligand is stably bound. researchgate.net

Protein-Ligand Contacts: Analysis of hydrogen bonds, hydrophobic interactions, and water bridges throughout the simulation helps to identify the most critical and stable interactions for binding affinity. researchgate.net

For this compound, an MD simulation would validate its docked conformation within a target protein, confirming that the key hydrogen bonds and other interactions predicted by docking are maintained in a dynamic, solvated environment. researchgate.net This ensures the robustness of the docking results and provides a more realistic view of the binding event. worldscientific.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbitals and electrostatic potential. nih.gov DFT calculations are valuable for understanding a molecule's intrinsic reactivity and physicochemical properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.govnih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability.

DFT studies on indazole derivatives have been used to calculate these parameters. For example, a theoretical study on six different indazole derivatives calculated their HOMO-LUMO energies to assess their potential as corrosion inhibitors. While specific values for this compound are not published, data from related structures can provide insight. The presence of an electron-donating amino group and an electron-withdrawing carboxylic acid group would significantly influence the electron distribution and orbital energies.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO/LUMO Energies (Note: The following values are illustrative, based on general principles and data from related molecules, not specific experimental or calculated values for this compound.)

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors provide a quantitative basis for understanding the chemical behavior and reactivity of the molecule. nih.gov

Electrostatic Potential Maps (ESPs) and Charge Distribution

A Molecular Electrostatic Potential (MEP or ESP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is a powerful tool for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts sites for electrophilic and nucleophilic attack.

On a standard MEP map:

Red regions indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack (e.g., interaction with protons or positive centers).

Blue regions indicate positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen of the amino group, as these are highly electronegative atoms with lone pairs of electrons. nih.gov Conversely, the hydrogen atoms of the carboxylic acid and the amino group would exhibit positive potential (blue), indicating their acidic nature and ability to act as hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

Prediction of Chemical Reactivity and Acid-Base Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and acid-base properties of this compound. These predictions are derived from the analysis of the molecule's electronic structure.

Chemical Reactivity: Global reactivity descriptors, calculated using DFT, offer a quantitative measure of a molecule's reactivity. For the indazole scaffold, parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), and chemical hardness (η) are crucial. researchgate.net

A hypothetical table of calculated global reactivity descriptors for this compound, based on methodologies applied to similar structures, is presented below. researchgate.net

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.85 | Indicates the electron-donating ability; a higher value suggests greater reactivity toward electrophiles. |

| ELUMO | -1.95 | Indicates the electron-accepting ability; a lower value suggests greater reactivity toward nucleophiles. |

| Energy Gap (ΔE) | 3.90 | Relates to the chemical stability of the molecule; a smaller gap implies higher reactivity. |

| Electronegativity (χ) | 3.90 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 1.95 | Measures the resistance to change in electron distribution. |

Acid-Base Properties: The compound possesses both acidic (carboxylic acid) and basic (amino group, pyrazole (B372694) ring nitrogens) centers. Computational protocols based on DFT, often combined with a polarizable continuum model (PCM) to simulate solvent effects, are employed to predict the acid dissociation constants (pKa). researchgate.net These methods calculate the Gibbs free energy change for the deprotonation reaction in solution. For molecules with multiple ionizable groups like amino acids, isodesmic reaction schemes can provide accurate pKa predictions with mean absolute errors typically within 0.5-1.0 pKa units. researchgate.net

For this compound, one would expect three primary pKa values:

The pKa of the carboxylic acid group, which is expected to be acidic.

The pKa of the protonated amino group (anilinium-type ion).

The pKa corresponding to the protonation/deprotonation of the pyrazole ring nitrogen.

DFT calculations can determine the relative stability of the different protonated and deprotonated species in solution to predict these values accurately.

Elucidation of Reaction Mechanisms via Computational Pathways

Theoretical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying transition states (TS), intermediates (IM), and calculating the activation energies for each step of a proposed pathway.

For instance, reactions involving the functional groups of this compound, such as the amidation of the carboxylic acid or electrophilic substitution on the aromatic ring, can be modeled. DFT calculations can be used to compare different possible mechanistic pathways. For example, in a condensation reaction, a stepwise pathway involving a tetrahedral intermediate can be compared against a concerted pathway.

Studies on related indazole systems demonstrate this approach. The mechanism of the addition of NH-indazoles to formaldehyde (B43269) was investigated using DFT calculations, which helped determine the most stable isomers and intermediates in the reaction sequence. nih.gov Similarly, DFT has been used to clarify the mechanisms of various coupling and cyclization reactions involving the indazole core, revealing the roles of catalysts and solvents. acs.org By calculating the energy barriers for each step, the most favorable reaction pathway can be identified, providing insights that are often difficult to obtain through experimental means alone. nih.govacs.org

Theoretical Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR)

Computational spectroscopy is a vital area where theoretical calculations provide direct support for experimental structural elucidation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for confirming molecular structures. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory), has proven highly effective for calculating the 1H and 13C NMR chemical shifts of indazole derivatives. nih.govacs.org These calculations provide theoretical chemical shifts that, after appropriate scaling, show excellent agreement with experimental data, aiding in the unambiguous assignment of complex spectra. nih.govacs.org

For this compound, GIAO/DFT calculations would predict the chemical shifts for each proton and carbon atom. The electron-donating amino group is expected to cause an upfield (lower ppm) shift for adjacent protons and carbons, while the electron-withdrawing and anisotropic effects of the carboxylic acid group would cause a downfield (higher ppm) shift for nuclei in its proximity.

A table of predicted 1H and 13C NMR chemical shifts for this compound is presented below, based on the established GIAO/DFT methodology.

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | 134.5 |

| H3 | 8.05 | - |

| C3a | - | 122.0 |

| C4 | - | 115.0 |

| H4 | 7.80 | - |

| C5 | - | 110.0 |

| C6 | - | 145.0 |

| C7 | - | 105.0 |

| H7 | 6.80 | - |

| C7a | - | 138.0 |

| -COOH | 12.50 (broad) | 170.0 |

| -NH2 | 5.50 (broad) | - |

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT are routinely used to interpret and assign experimental Infrared (IR) spectra. Following geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore scaled using standard scaling factors to improve agreement with experimental data. researchgate.netnih.gov

For this compound, key vibrational modes would include:

N-H stretching vibrations from the amino group and the indazole ring.

O-H stretching from the carboxylic acid.

C=O stretching of the carboxyl group.

C=N and C=C stretching vibrations within the fused ring system.

N-H bending vibrations.

A computational study would provide the precise frequencies and potential energy distribution (PED) for each mode, allowing for a confident assignment of the experimental IR spectrum. nih.gov

Biological Activity and Mechanistic Insights

Comprehensive Overview of Pharmacological Potential of Indazole Derivatives

Indazole, a bicyclic heterocyclic compound, forms the core structure for a multitude of derivatives with a wide array of pharmacological activities. nih.govnih.gov These derivatives have been extensively studied and have shown significant potential in various therapeutic areas. nih.govnih.govtandfonline.com The versatility of the indazole scaffold allows for chemical modifications that lead to compounds with activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govbenthamdirect.com

Indazole-containing compounds have been developed as potent agents against a range of diseases. rsc.org Their therapeutic applications are diverse, covering infectious diseases, inflammatory disorders, and neurodegenerative conditions. nih.govnih.gov In oncology, several indazole derivatives have been approved as kinase inhibitors for cancer therapy. rsc.orgrsc.org The broad biological profile of indazole derivatives also includes analgesic, vasorelaxant, and antidiabetic properties. researchgate.net

The pharmacological importance of the indazole scaffold is underscored by the number of patents and clinical trials involving these compounds. nih.govnih.govbenthamdirect.com Research has focused on developing novel indazole-based therapeutic agents with defined mechanisms of action to produce molecules with enhanced biological and therapeutic properties. nih.gov These efforts have led to the discovery of compounds with potential applications as male contraceptives and for the treatment of osteoporosis. nih.gov

The following table provides a summary of the diverse pharmacological activities reported for indazole derivatives.

| Pharmacological Activity | Therapeutic Area | References |